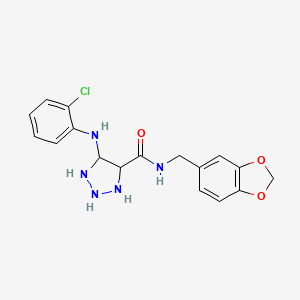

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClN5O3 and its molecular weight is 371.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

- Benzodioxole moiety : Contributes to its biological activity and pharmacological properties.

- Triazolidine ring : Enhances the compound's interaction with biological targets.

The molecular formula is C14H12ClN3O3 with a molecular weight of approximately 355.32 g/mol. Its synthesis typically involves multiple steps, including the reaction of benzodioxole derivatives with chloroaniline compounds.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells, specifically through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of Cell Proliferation : It interferes with key signaling pathways involved in cell cycle regulation, notably affecting cyclins and cyclin-dependent kinases.

- Target Interaction : The compound binds to specific enzymes or receptors implicated in cancer progression, modulating their activity and influencing downstream signaling pathways related to inflammation and cell survival.

Anticancer Properties

A series of studies have evaluated the anticancer potential of this compound against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.2 | Induces apoptosis via mitochondrial pathway |

| C6 (Rat Glioma) | 12.8 | Inhibits DNA synthesis and disrupts mitochondrial function |

| NIH/3T3 (Fibroblast) | >50 | Low toxicity observed; serves as a control |

The compound demonstrated significant cytotoxic effects on A549 and C6 cell lines while exhibiting low toxicity towards NIH/3T3 cells, indicating its potential as a selective anticancer agent .

Case Studies

- Study on A549 Cells : In a study assessing the effects on A549 human lung adenocarcinoma cells, this compound was found to increase early and late apoptosis significantly. The study also reported a disturbance in mitochondrial membrane potential, which is crucial for maintaining cellular homeostasis .

- SIRT1 Inhibition : Further investigations revealed that this compound inhibits SIRT1, an enzyme linked to cancer metabolism and survival pathways. Docking studies provided insights into its binding affinity for SIRT1, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute to its biological profile:

- Benzodioxole Group : Known for enhancing bioavailability and reducing toxicity.

- Chloroaniline Component : Modulates interactions with target proteins involved in cancer progression.

Comparative studies with similar compounds indicate that modifications in these functional groups can significantly alter biological activity, emphasizing the importance of SAR in drug development .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(2-chloroanilino)triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O3/c18-11-3-1-2-4-12(11)20-16-15(21-23-22-16)17(24)19-8-10-5-6-13-14(7-10)26-9-25-13/h1-7,15-16,20-23H,8-9H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYFUXPILQSTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)NC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.